molecular formula C17H20BrNO B12502775 (1r,3r,5R,7R)-N-(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2-carboxamide

(1r,3r,5R,7R)-N-(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2-carboxamide

Cat. No.: B12502775
M. Wt: 334.2 g/mol
InChI Key: XXRSEIQPRXNTLX-UHFFFAOYSA-N
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Description

(1r,3r,5R,7R)-N-(4-bromophenyl)tricyclo[3311~3,7~]decane-2-carboxamide is a complex organic compound characterized by its unique tricyclic structure and the presence of a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r,5R,7R)-N-(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1r,3r,5R,7R)-N-(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1r,3r,5R,7R)-N-(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,3r,5R,7R)-N-(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2-carboxamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The tricyclic structure provides stability and enhances the compound’s ability to interact with its targets.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-tetrakis(4-bromophenyl)adamantane: Shares a similar tricyclic structure but with multiple bromophenyl groups.

    tert-butyl (1r,3r,5r,7r)-2-aminoadamantane-2-carboxylate: Another tricyclic compound with different functional groups.

Uniqueness

(1r,3r,5R,7R)-N-(4-bromophenyl)tricyclo[3.3.1.1~3,7~]decane-2-carboxamide is unique due to its specific combination of a tricyclic core and a single bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H20BrNO

Molecular Weight

334.2 g/mol

IUPAC Name

N-(4-bromophenyl)adamantane-2-carboxamide

InChI

InChI=1S/C17H20BrNO/c18-14-1-3-15(4-2-14)19-17(20)16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H,19,20)

InChI Key

XXRSEIQPRXNTLX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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